N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine
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Description
N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine is a useful research compound. Its molecular formula is C12H18N4O and its molecular weight is 234.30 g/mol. The purity is usually 95%.
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Biological Activity
N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine, also referred to as N-Methyl-N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antinociceptive applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structure and Characteristics
This compound is characterized by a unique spiro structure where two rings are interconnected through a single atom. The compound features:
- A pyrimidine ring which is known for its role in various biological processes.
- An oxa-azaspirodecane core , contributing to its structural complexity.
This combination of functional groups makes it a candidate for diverse biological activities, particularly as a quorum sensing inhibitor in bacteria.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the spirocyclic core.
- Introduction of the pyrimidine ring.
- Addition of the methyl group.
Common reagents include strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate nucleophilic substitutions .
Table 1: Synthetic Routes Overview
Step | Description | Reagents Used |
---|---|---|
1 | Preparation of spirocyclic core | Sodium hydride, DMF |
2 | Introduction of pyrimidine ring | Various coupling agents |
3 | Methyl group addition | Methylating agents |
Quorum Sensing Inhibition
One of the most significant biological activities of this compound is its role as a quorum sensing inhibitor . Quorum sensing is a communication process that bacteria use to coordinate their behavior based on population density. By disrupting this signaling, the compound can inhibit biofilm formation and virulence in pathogenic bacteria .
The mechanism involves binding to quorum sensing receptors in bacteria, preventing the activation of genes responsible for biofilm formation and virulence . This disruption can lead to enhanced susceptibility of bacteria to antibiotics and reduced pathogenicity.
Table 2: Biological Activities Summary
Activity Type | Description | Evidence Source |
---|---|---|
Quorum Sensing Inhibition | Disrupts bacterial communication and biofilm formation | |
Antinociceptive | Potential interaction with opioid receptors |
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against various resistant bacterial strains. The results indicated that the compound effectively reduced biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Case Study 2: Opioid Receptor Binding Profile
A series of azaspiro compounds were evaluated for their binding affinity to opioid receptors. The findings revealed that compounds with similar structural features to N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan exhibited selective mu-receptor binding, suggesting that further investigation into this compound's analgesic properties could be fruitful .
Properties
IUPAC Name |
N-pyrimidin-2-yl-1-oxa-9-azaspiro[4.5]decan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-3-12(9-13-4-1)7-10(8-17-12)16-11-14-5-2-6-15-11/h2,5-6,10,13H,1,3-4,7-9H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIFUFJQBQIISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CO2)NC3=NC=CC=N3)CNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.